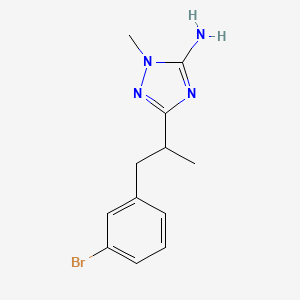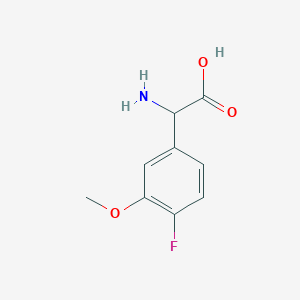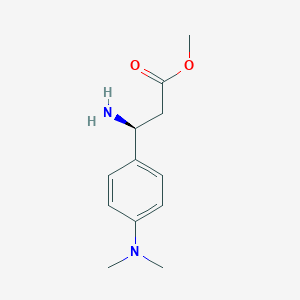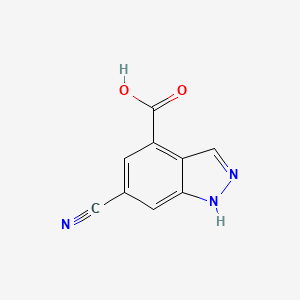
3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a propan-2-yl chain, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of a propan-2-yl group to the bromophenyl ring.
Triazole Formation: The cyclization of the intermediate compound to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the propan-2-yl chain can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromophenyl)propan-2-ol: This compound shares the bromophenyl group but differs in the presence of a hydroxyl group instead of a triazole ring.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromophenyl group and a different heterocyclic ring structure.
Uniqueness
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15BrN4 |
|---|---|
Molekulargewicht |
295.18 g/mol |
IUPAC-Name |
5-[1-(3-bromophenyl)propan-2-yl]-2-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C12H15BrN4/c1-8(11-15-12(14)17(2)16-11)6-9-4-3-5-10(13)7-9/h3-5,7-8H,6H2,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
COTVFVDMQIIMRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)Br)C2=NN(C(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















